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molecular formula C14H28O2 B145415 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- CAS No. 139504-68-0

2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-

Cat. No. B145415
M. Wt: 228.37 g/mol
InChI Key: GQBVHGLNSHPKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446208

Procedure details

A 500 ml capacity autoclave was charged with 30 g (0.13 mol) of 6-t-butyl-2-ethyl-1,4-dioxaspiro[4.5]decane which has been prepared from 2-t-butylcyclohexanone and 1,2-butanediol, 150 g of isopropanol and 0.3 g of a catalyst of 5% palladium supported on active carbon (pH=7.6). The reaction was carried out under a hydrogen pressure of 70 kg/cm2 and at a temperature of 190° C. for 20 hours until completion of the absorption of hydrogen. After the reaction, the catalyst was removed by filtration and the resulting filtrate was subjected to distillation to obtain 24.2 g of 1-(2-t-butylcyclohexyloxy)-2-butanol (b.p.=122° to123° C./5 mmHg; yield=80%; cis:trans=66:34).
Name
6-t-butyl-2-ethyl-1,4-dioxaspiro[4.5]decane
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:16][CH2:15][CH2:14][CH2:13][C:6]21[O:10][CH:9]([CH2:11][CH3:12])[CH2:8][O:7]2)([CH3:4])([CH3:3])[CH3:2].C(C1CCCCC1=O)(C)(C)C.C(O)C(O)CC>[Pd].C(O)(C)C>[C:1]([CH:5]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:6]1[O:7][CH2:8][CH:9]([OH:10])[CH2:11][CH3:12])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
6-t-butyl-2-ethyl-1,4-dioxaspiro[4.5]decane
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)C1C2(OCC(O2)CC)CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1C(CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CC)O)O
Name
catalyst
Quantity
0.3 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 190° C. for 20 hours until completion of the absorption of hydrogen
Duration
20 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the resulting filtrate was subjected to distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1C(CCCC1)OCC(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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